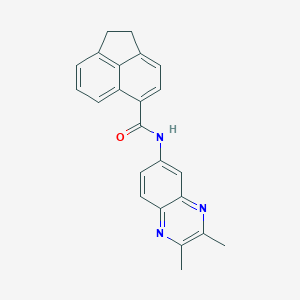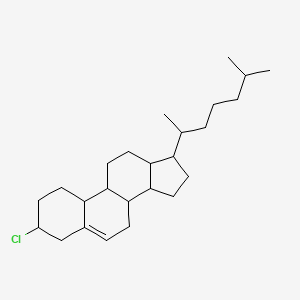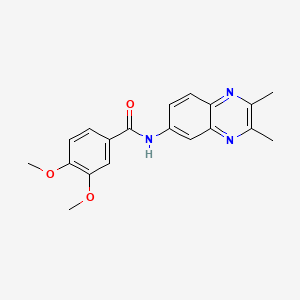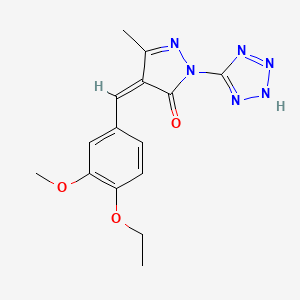![molecular formula C13H19N3O4S B11069687 3-[(3,4-Dimethoxyphenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane](/img/structure/B11069687.png)
3-[(3,4-Dimethoxyphenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-DIMETHOXYPHENYL (1,3,5-TRIAZABICYCLO[3.2.1]OCT-3-YL) SULFONE is a complex organic compound that features a unique combination of functional groups, including a dimethoxyphenyl group, a triazabicyclo octane structure, and a sulfone group. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHOXYPHENYL (1,3,5-TRIAZABICYCLO[3.2.1]OCT-3-YL) SULFONE typically involves multiple steps, starting with the preparation of the triazabicyclo octane scaffold. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the compound . This process often relies on the stereoselective formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solid-phase synthesis, and multicomponent one-pot reactions are often employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHOXYPHENYL (1,3,5-TRIAZABICYCLO[3.2.1]OCT-3-YL) SULFONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3,4-DIMETHOXYPHENYL (1,3,5-TRIAZABICYCLO[3.2.1]OCT-3-YL) SULFONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-DIMETHOXYPHENYL (1,3,5-TRIAZABICYCLO[3.2.1]OCT-3-YL) SULFONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazabicyclo[3.1.0]hexanes: These compounds share a similar triazabicyclo structure but differ in the functional groups attached.
Functionalized Triazines and Tetrazines: These compounds contain triazine or tetrazine moieties and exhibit similar biological activities.
Uniqueness
3,4-DIMETHOXYPHENYL (1,3,5-TRIAZABICYCLO[3.2.1]OCT-3-YL) SULFONE is unique due to its combination of a dimethoxyphenyl group, a triazabicyclo octane structure, and a sulfone group. This unique combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C13H19N3O4S |
|---|---|
Molecular Weight |
313.37 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)sulfonyl-1,3,5-triazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C13H19N3O4S/c1-19-12-4-3-11(7-13(12)20-2)21(17,18)16-9-14-5-6-15(8-14)10-16/h3-4,7H,5-6,8-10H2,1-2H3 |
InChI Key |
KIJMNOHDWJYSDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CN3CCN(C3)C2)OC |
solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-[(2Z)-3-[(4-methoxynaphthalen-1-yl)sulfonyl]-1,3-thiazol-2(3H)-ylidene]naphthalene-1-sulfonamide](/img/structure/B11069615.png)
![(2Z)-3-(4-fluorobenzyl)-2-[(4-fluorobenzyl)imino]-N-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B11069616.png)

![1-(4-methoxybenzyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11069630.png)




![1-[(4-Methylphenyl)sulfonyl]-5-oxoproline](/img/structure/B11069661.png)

![1-{4-[4-Fluoro-5-(2-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl}-2,2-dimethylpropan-1-one](/img/structure/B11069666.png)
![N-[2-(furan-2-ylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-phenoxyacetamide](/img/structure/B11069681.png)
![1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B11069684.png)
![8-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-4-fluoro-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one](/img/structure/B11069686.png)
